(2-Bromophenyl)(2,4-dimethylphenyl)sulfane
Overview
Description
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane is an organic compound with the molecular formula C14H13BrS It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a sulfane group bonded to another phenyl ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane typically involves the reaction of 2-bromothiophenol with 2,4-dimethylbromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired sulfane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: (2-Phenyl)(2,4-dimethylphenyl)sulfane
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane involves its interaction with molecular targets through its functional groups. The bromine atom and sulfane group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromophenyl)(phenyl)sulfane
- (2-Bromophenyl)(4-methylphenyl)sulfane
- (2-Bromophenyl)(2,6-dimethylphenyl)sulfane
Uniqueness
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
Biological Activity
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane, with the molecular formula C14H13BrS and a molecular weight of 293.23 g/mol, is an organic compound characterized by a bromine atom attached to a phenyl ring and further linked to another phenyl ring featuring two methyl groups at the 2 and 4 positions. This compound has garnered interest in the field of medicinal chemistry due to its unique structural features, particularly the presence of a thioether functional group (S-C bond) alongside a halogen substituent.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several potential biological activities:
- Anticancer Properties : Initial bioassays suggest that compounds with similar structures may exhibit anticancer activity. For instance, studies on related thioether compounds have shown significant cytotoxic effects against various cancer cell lines, indicating that this compound could possess similar properties.
- Enzyme Interaction : The presence of sulfur in thioethers allows for interactions with enzymes and proteins, potentially influencing metabolic pathways. This interaction can lead to alterations in cellular functions and signaling pathways.
- Cellular Effects : The compound may affect cell signaling pathways and gene expression, which could have implications for therapeutic applications in diseases characterized by dysregulated cellular processes.
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of various sulfide compounds, including derivatives of this compound. Notable findings include:
- Thioarylation Reactions : A study demonstrated the successful application of this compound in thioarylation reactions with anilines, yielding products in moderate to high yields (42–75%) under optimized conditions . This reaction showcases the compound's potential utility in synthetic organic chemistry.
- Biochemical Analysis : Similar compounds have been shown to interact with DNA and influence genetic processes through complex formation. This suggests that this compound could also exhibit such interactions, potentially leading to therapeutic applications in oncology.
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific combination of bromine and dimethyl substitution on phenylene rings. A comparative analysis with structurally similar compounds reveals variations in biological activity:
Compound Name | Similarity Index | Unique Features |
---|---|---|
2-(4-Bromophenyl)-5-phenylthiophene | 0.88 | Contains a thiophene ring which may enhance reactivity. |
1-Bromo-4-(propan-2-ylsulfanyl)benzene | 0.72 | Features an isopropyl group that alters steric hindrance. |
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | 0.72 | Incorporates fluorine which may affect electronic properties. |
Properties
IUPAC Name |
1-(2-bromophenyl)sulfanyl-2,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTISJUBEGSYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262043 | |
Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960203-41-2 | |
Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960203-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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